molecular formula C13H13NO8 B2526525 Tetramethyl pyridine-2,3,5,6-tetracarboxylate CAS No. 14660-47-0

Tetramethyl pyridine-2,3,5,6-tetracarboxylate

Cat. No.: B2526525
CAS No.: 14660-47-0
M. Wt: 311.246
InChI Key: FRNKWNJKUPKZOW-UHFFFAOYSA-N
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Description

Tetramethyl pyridine-2,3,5,6-tetracarboxylate is an organic compound with the molecular formula C13H13NO8. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of four ester groups attached to the pyridine ring, making it a tetracarboxylate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl pyridine-2,3,5,6-tetracarboxylate can be synthesized through the esterification of pyridine-2,3,5,6-tetracarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where pyridine-2,3,5,6-tetracarboxylic acid and methanol are fed into a reactor containing a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl pyridine-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine-2,3,5,6-tetracarboxylic acid.

    Reduction: Tetramethyl pyridine-2,3,5,6-tetraol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tetramethyl pyridine-2,3,5,6-tetracarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tetramethyl pyridine-2,3,5,6-tetracarboxylate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic processes and biochemical reactions. The ester groups can also undergo hydrolysis, releasing the corresponding carboxylic acids, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl pyrazine-2,3,5,6-tetracarboxylate: Similar structure but with a pyrazine ring instead of pyridine.

    Tetramethyl benzene-1,2,4,5-tetracarboxylate: Similar structure but with a benzene ring instead of pyridine.

Uniqueness

Tetramethyl pyridine-2,3,5,6-tetracarboxylate is unique due to its pyridine ring, which imparts basicity and the ability to form coordination complexes. This makes it particularly useful in catalysis and coordination chemistry, distinguishing it from similar compounds with different ring structures.

Properties

IUPAC Name

tetramethyl pyridine-2,3,5,6-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO8/c1-19-10(15)6-5-7(11(16)20-2)9(13(18)22-4)14-8(6)12(17)21-3/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNKWNJKUPKZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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